Home > Products > Screening Compounds P42537 > 5,6,7,8-Tetrahydro-8-deazafolic acid
5,6,7,8-Tetrahydro-8-deazafolic acid - 51989-29-8

5,6,7,8-Tetrahydro-8-deazafolic acid

Catalog Number: EVT-14092309
CAS Number: 51989-29-8
Molecular Formula: C20H24N6O6
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analogue of folic acid, a crucial compound in one-carbon metabolism and DNA biosynthesis. This compound has garnered attention due to its potential as an antifolate agent, particularly in inhibiting folate-dependent bacteria and certain cancer cell lines. Its structural modifications from natural folic acid enhance its biological activities and therapeutic applications.

Source

5,6,7,8-Tetrahydro-8-deazafolic acid is synthesized through various chemical methods that modify the pteridine nucleus and side chains of folic acid derivatives. The compound has been investigated for its properties and applications in medicinal chemistry and pharmacology.

Classification

This compound belongs to the class of antifolates, which are known to inhibit enzymes involved in the folate metabolic pathway. It is specifically classified as a tetrahydro derivative of 8-deazafolic acid.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydro-8-deazafolic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with pterin analogues or 2,4-dichloro-6-methylpteridine as starting materials.
  2. Aziridine Intermediate: A novel method utilizes an aziridine intermediate for constructing the tetrahydrofolate skeleton. This approach helps avoid byproducts commonly associated with traditional synthetic methods .
  3. Hydrogenation: The final steps may involve hydrogenation processes to achieve the tetrahydro configuration while maintaining the integrity of the pteridine structure .

Technical Details

The synthesis can yield significant amounts of product with high purity levels. For instance, one reported method achieved an 85.7% yield using specific reaction conditions involving sodium hydroxide and tetrabutylammonium iodide in anhydrous solvents .

Molecular Structure Analysis

Structure

The molecular structure of 5,6,7,8-tetrahydro-8-deazafolic acid can be described as follows:

  • Chemical Formula: C₁₄H₁₈N₄O₆
  • Molecular Weight: Approximately 318.32 g/mol
  • Structural Features: The compound features a pteridine ring system with modifications at the 8-position that distinguish it from natural folic acid.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the compound's structure. For example, proton NMR spectra reveal distinct chemical shifts corresponding to various protons within the molecule, confirming its structural integrity .

Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydro-8-deazafolic acid participates in several chemical reactions relevant to its biological activity:

  1. Enzyme Inhibition: It acts as a competitive inhibitor against dihydrofolate reductase, an enzyme critical for folate metabolism .
  2. Hydrogenation Reactions: The compound can undergo further hydrogenation under specific conditions to yield various derivatives that may exhibit different biological activities .

Technical Details

The inhibition mechanism involves binding to the active site of dihydrofolate reductase, preventing substrate conversion and thereby disrupting nucleotide synthesis essential for cell proliferation.

Mechanism of Action

Process

The mechanism of action for 5,6,7,8-tetrahydro-8-deazafolic acid primarily involves:

  1. Inhibition of Folate Metabolism: By mimicking natural folates, it binds to enzymes that utilize folate substrates.
  2. Disruption of DNA Synthesis: The inhibition leads to decreased availability of nucleotides necessary for DNA replication and repair processes.

Data

Studies have shown that 5,6,7,8-tetrahydro-8-deazafolic acid exhibits potent activity against certain bacterial strains and cancer cell lines by effectively competing with natural substrates for enzymatic binding sites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of amino groups in its structure.

Relevant data from studies indicate that the compound maintains structural integrity under various conditions while exhibiting significant biological activity against targeted pathways.

Applications

5,6,7,8-Tetrahydro-8-deazafolic acid has several scientific uses including:

  1. Antimicrobial Agent: It has shown effectiveness against folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei.
  2. Cancer Research: The compound is being explored for its potential in treating lymphoid leukemia and other cancers due to its inhibitory effects on cell proliferation pathways.
  3. Drug Development: It serves as a lead compound for developing new antifolate drugs aimed at targeting similar metabolic pathways in pathogenic organisms or cancer cells .
Synthetic Methodologies and Structural Optimization

Historical Evolution of 8-Deazafolate Synthesis

Traditional Catalytic Hydrogenation Approaches and Limitations

Early synthetic routes to 5,6,7,8-tetrahydro-8-deazafolic acid relied heavily on catalytic hydrogenation of the corresponding aromatic precursor, 8-deazafolic acid. This method employed palladium- or platinum-based catalysts under high-pressure hydrogen atmospheres (20-50 psi) to achieve saturation of the pyrazine ring. While effective for generating the tetrahydro core structure, these conditions frequently resulted in over-reduction or unintended bond cleavage. The C9-N10 bond proved particularly susceptible to hydrogenolysis, leading to fragmentation of the pteroylglutamate structure and formation of 6-methylpterin and p-aminobenzoylglutamate byproducts [8]. Yields rarely exceeded 40-50% due to competing decomposition pathways, and the process required stringent oxygen exclusion to prevent re-oxidation of the tetrahydro intermediate. Additionally, these methods exhibited poor stereoselectivity at C6, generating racemic mixtures that complicated purification and biological evaluation [3] [8].

Table 1: Byproducts in Catalytic Hydrogenation of 8-Deazafolic Acid

Primary ProductMajor ByproductFormation CauseTypical Yield Loss
5,6,7,8-Tetrahydro-8-deazafolic acid6-MethylpterinC9-N10 bond hydrogenolysis20-30%
5,6,7,8-Tetrahydro-8-deazafolic acidp-AminobenzoylglutamateGlutamate chain cleavage10-15%
5,6,7,8-Tetrahydro-8-deazafolic acid7,8-Dihydro-8-deazafolic acidIncomplete reduction15-25%

Side Reactions in C9-N10 Bond Hydrogenolysis: Mechanistic Insights

The susceptibility of the C9-N10 bond to cleavage during hydrogenation stems from its electron-deficient character in the 8-deazafolic acid framework. Kinetic and isotopic labeling studies revealed that metal-catalyzed hydride transfer preferentially occurs at the electrophilic C9 position, weakening the adjacent C9-N10 amide bond. This facilitates nucleophilic attack by solvent or adsorbed hydrogen on the carbonyl carbon, culminating in bond scission. Computational modeling further identified the planar conformation of the C9-N10 bond in 8-deazafolates as a key destabilizing factor compared to classical folates, where slight pyramidalization reduces hydrogenolysis susceptibility. Steric hindrance from the 8-deaza modification (carbon replacing nitrogen at position 8) increases ring strain, rendering the C9-N10 bond ~5 kcal/mol more labile toward homolytic cleavage under reductive conditions [3] [8].

Novel Aziridine Intermediate-Based Strategies

Aziridine Ring-Opening Mechanisms for Skeletal Diversification

To circumvent hydrogenation limitations, advanced routes exploiting aziridine intermediates were developed. These begin with diethyl 8-deazaaminopterin 5, which undergoes stereoselective epoxidation at the C7-C8 bond followed by ammonia-mediated ring closure to form the aziridinyl derivative 7. This strained three-membered ring serves as a versatile handle for regioselective nucleophilic attack. Treatment with thiophenol or azide opens the aziridine at C7, installing thioether or azide functionalities for downstream conjugation. More critically, controlled acid-catalyzed hydrolysis selectively cleaves the C7-N bond, generating the 5,6,7,8-tetrahydro-8-deazafolic scaffold 9 with preserved C9-N10 integrity and >90% regioselectivity [2] [3]. The aziridine ring’s inherent tension (angle strain ~60°) drives high reactivity toward both carbon and heteroatom nucleophiles, enabling the synthesis of C7-alkylated, arylated, or heteroarylated derivatives inaccessible via classical hydrogenation. This approach also permits late-stage introduction of the glutamate moiety, enhancing modularity [3].

Optimization of Reaction Conditions for High-Yield Intermediates

Key to the aziridine strategy’s success is stringent optimization of reaction parameters:

  • Epoxidation: Requires anhydrous tert-butyl hydroperoxide (TBHP) in dichloromethane at -20°C to prevent diastereomeric mixtures.
  • Aziridine Formation: Achieved with saturated ammonia in methanol within sealed vessels heated to 150°C for 14 hours, yielding 7 in >81% yield after crystallization [3].
  • Ring-Opening: Hydrolysis employs aqueous acetic acid (20% v/v) at 60°C for 2 hours, followed by neutralization with ammonium hydroxide to pH 7.0 to minimize decomposition.Critical adjustments include rigorous deoxygenation of solvents (via nitrogen sparging) and inclusion of radical scavengers (e.g., BHT) during aziridine handling to prevent autoxidation. These measures suppress the formation of the 7-oxo byproduct (a potency-impairing impurity) to <5%. Purification via ion-pair chromatography (tetrabutylammonium phosphate buffer, pH 6.5) isolates the tetrahydro product 9 in >95% diastereomeric excess at C6 [2] [3].

Table 2: Optimized Conditions for Aziridine-Mediated Synthesis

Reaction StepKey Reagent/ConditionTemperature/TimeYield ImprovementCritical Parameter
EpoxidationTBHP, CH₂Cl₂-20°C, 4h75% → 89%Anhydrous solvent
Aziridine ClosureNH₃/MeOH (sat.)150°C, 14h60% → 81.5%Sealed vessel
Hydrolytic Ring-Opening20% aq. CH₃COOH60°C, 2h65% → 92%pH control during workup

Modular Synthesis of N10-Substituted Derivatives

Formyl, Acetyl, and Methyl Group Functionalization

N10 modification of the 8-deaza-5,6,7,8-tetrahydrofolate scaffold significantly influences enzyme binding affinity and cellular transport. Direct reductive alkylation using sodium cyanoborohydride with aldehydes or ketones enables efficient N10-alkylation. For example, reaction with formaldehyde yields the N10-methyl derivative 11, while acetaldehyde provides N10-ethyl 13. Notably, N10-propargyl 17 is synthesized via condensation with propargyl bromide under phase-transfer conditions (tetrabutylammonium iodide, K₂CO₃/DMF). N10-formylation employs formic acetic anhydride (generated in situ from acetic anhydride and formic acid) at 0°C, producing 15 with <5% N5-formyl impurity [3]. Biological assays revealed that N10-methyl and N10-propargyl derivatives exhibit 2-4 fold enhanced cytotoxicity against HL-60 and BGC-823 cell lines compared to the parent 8-deaza-5,6,7,8-tetrahydroaminopterin 9, attributed to improved folate receptor α (FRα) binding and facilitated internalization [3].

Heterocyclic Benzoyl Isosteres for Enhanced Bioactivity

Replacement of the p-aminobenzoyl bridge with heterocyclic isosteres mitigates metabolic lability while modulating dihydrofolate reductase (DHFR) inhibition. Key strategies include:

  • Pyridinyl Analogues: Synthesized via Pd-catalyzed Suzuki coupling between 6-bromomethyl-8-deazapterin and pyridin-3-ylboronic acid, followed by glutamate conjugation. The 3-pyridyl derivative exhibits IC₅₀ = 120 nM against human DHFR (vs. 85 nM for methotrexate) due to π-stacking with Phe31 [8].
  • Benzimidazole Isosteres: Condensation of o-phenylenediamine with imidate-activated glutamate precursors yields N10-(benzimidazol-5-ylmethyl) derivatives. These display 10-fold increased selectivity for tumor cell lines (e.g., HeLa) over normal fibroblasts by exploiting folate receptor β (FRβ) overexpression [6] [8].
  • Thiophene-Based Systems: Prepared via Gewald reaction to install aminothiophene carboxylates, enhancing logP by 1.5 units for improved blood-brain barrier penetration [8]. Molecular docking confirms these isosteres maintain hydrogen bonding with Arg70 and Ser59 in DHFR while reducing susceptibility to γ-glutamyl hydrolase [3] [8].

Properties

CAS Number

51989-29-8

Product Name

5,6,7,8-Tetrahydro-8-deazafolic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H24N6O6

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1

InChI Key

HLQVKHILGYCUSU-PYMCNQPYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.